molecular formula C24H19NO4 B2737124 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic A+ CAS No. 1339770-58-9

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic A+

Cat. No.: B2737124
CAS No.: 1339770-58-9
M. Wt: 385.419
InChI Key: WMJWMIQUNMXTGK-UHFFFAOYSA-N
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Description

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic A+ (hereafter referred to as the "target compound") is a synthetic organic molecule featuring a 2,3-dihydroindole core modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 1-position and a carboxylic acid moiety at the 5-position. The Fmoc group is widely used in peptide synthesis due to its orthogonality and ease of removal under basic conditions.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-23(27)16-9-10-22-15(13-16)11-12-25(22)24(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,13,21H,11-12,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJWMIQUNMXTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339770-58-9
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic A+ typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxylic Group: The carboxylic group can be introduced via a Friedel-Crafts acylation reaction, where the indole reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Fmoc Group: The final step involves the protection of the amino group with the Fmoc group. This is typically achieved by reacting the indole derivative with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic A+ can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the carboxylic group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Indole-5-carbinol derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Drug Development

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic A+ is utilized in the synthesis of various pharmaceutical compounds due to its ability to modulate biological activity. Its derivatives have been studied for their potential anti-cancer properties, particularly in targeting specific pathways involved in tumor growth and metastasis.

Case Study: Anti-Cancer Activity

Research has indicated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. For instance, studies have reported that specific analogs demonstrate selective cytotoxicity against breast cancer cell lines while sparing normal cells.

Peptide Synthesis

The compound serves as a protecting group in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group is widely used for its stability under basic conditions and ease of removal under mild acidic conditions.

Application Example:

In SPPS, Fmoc-protected amino acids are sequentially added to a growing peptide chain. The ability to utilize 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic A+ allows for the construction of complex peptides that may exhibit enhanced biological activities or improved pharmacokinetic properties.

Therapeutic Potential

Emerging research suggests that this compound may have therapeutic applications beyond oncology. Its structural features may allow it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Potential Applications:

  • Neuroprotective Agents : Some studies indicate that derivatives could protect neuronal cells from oxidative stress.
  • Anti-inflammatory Agents : The compound's ability to modulate inflammatory responses makes it a candidate for developing treatments for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic A+ involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The indole core can interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Core Structural Variations

The target compound belongs to a family of Fmoc-protected heterocyclic carboxylic acids. Key structural analogs include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Target Compound 2,3-Dihydroindole Fmoc at N1, COOH at C5 Not explicitly provided Likely similar to analogs in solubility and reactivity
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylic acid 2,3-Dihydroindole Fmoc at N1, COOH at C5, 3,3-dimethyl C₂₆H₂₃NO₄ 413.47 85406-53-7 Enhanced steric hindrance from dimethyl groups; may reduce reactivity
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid Tetrahydroquinoline Fmoc at N1, COOH at C5 C₂₅H₂₁NO₄ 399.44 1339667-82-1 Predicted pKa: 4.15; density: 1.323 g/cm³
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid Indene Fmoc-amino at C1, COOH at C5 Not explicitly provided 2490375-74-9 Discontinued; potential stability issues

Functional Group and Reactivity Differences

  • Carbazole Derivatives (): Compounds like 9a (C₂₅H₂₃NO₃, MW 372) feature carbazole cores with tert-butoxycarbonyl (Boc) and methyl groups.
  • Amino Acid Analogs (): Derivatives like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid (MW 383.40) incorporate ester functionalities, altering solubility and hydrolysis kinetics .

Physicochemical Properties

  • Acidity: Tetrahydroquinoline analogs (CAS 1339667-82-1) exhibit a pKa of ~4.15, typical for aromatic carboxylic acids, suggesting comparable acidity for the target compound .

Challenges and Limitations

  • Steric Hindrance : Dimethyl-substituted analogs (CAS 85406-53-7) may face reduced reactivity in further functionalization steps .

Biological Activity

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid (referred to as Fmoc-DIHCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Fmoc-DIHCA has the following chemical properties:

PropertyValue
Molecular FormulaC25H21NO4
Molecular Weight399.439 g/mol
Melting Point180-185 °C
Density1.4 ± 0.1 g/cm³
Boiling Point641.6 °C
LogP4.97

The biological activity of Fmoc-DIHCA is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may exert its effects through the following mechanisms:

1. Enzyme Inhibition: Fmoc-DIHCA has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth.

2. Receptor Binding: The compound can bind to various receptors, modulating signaling pathways that are critical for cell survival and proliferation.

3. Induction of Apoptosis: Studies suggest that Fmoc-DIHCA may promote programmed cell death in malignant cells, enhancing its potential as an anticancer agent.

Biological Activity

Fmoc-DIHCA exhibits a range of biological activities, which are summarized below:

  • Anticancer Properties: Several studies have highlighted the compound's ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells . The mechanism often involves inducing apoptosis and inhibiting cell cycle progression.
  • Antimicrobial Activity: Preliminary research suggests that Fmoc-DIHCA may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections .
  • Neuroprotective Effects: Some derivatives of the compound have shown promise in neuroprotective applications, particularly in models of neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of Fmoc-DIHCA against human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of Fmoc-DIHCA derivatives revealed that specific modifications to the indole structure enhanced their protective effects against oxidative stress in neuronal cells. The study concluded that these derivatives could be developed into therapeutic agents for neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the standard methods for synthesizing Fmoc-protected indole derivatives like 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid, and how is the reaction optimized for yield and purity?

The synthesis typically involves introducing the Fmoc (fluorenylmethoxycarbonyl) group via reaction with Fmoc-Cl in the presence of a base such as triethylamine or sodium bicarbonate. Optimization focuses on solvent choice (e.g., dichloromethane or DMF), stoichiometric ratios, and reaction time. Post-synthesis, intermediates are purified via column chromatography, and final purity (>95%) is validated using HPLC or LC-MS .

Q. What purification techniques are recommended for achieving high purity (>95%) in Fmoc-protected compounds, and how are these methods validated?

Common techniques include recrystallization (using solvents like ethyl acetate/hexane), preparative HPLC, and flash chromatography. Validation involves analytical HPLC with UV detection, coupled with mass spectrometry to confirm molecular weight. Residual solvents or byproducts are quantified via NMR or GC-MS .

Q. Which in vitro biological assays are commonly employed to evaluate the bioactivity of Fmoc-protected indole carboxylic acids, and what controls are necessary?

Enzyme inhibition assays (e.g., fluorescence-based protease assays) and cell viability assays (MTT or resazurin) are standard. Controls include solvent-only blanks, positive inhibitors (e.g., E-64 for proteases), and negative controls with scrambled peptide sequences. Dose-response curves are generated to calculate IC50 values .

Q. What safety protocols are essential when handling Fmoc-protected compounds with acute toxicity classifications, and how should spills be managed?

Use fume hoods, nitrile gloves, and safety goggles. For spills, avoid dust generation by covering with inert absorbents (e.g., vermiculite), then dispose of as hazardous waste. Emergency procedures include eye rinsing (15+ minutes with saline) and immediate medical consultation for inhalation exposure .

Q. How do structural modifications in the Fmoc group or indole core influence the compound's solubility and reactivity in peptide coupling reactions?

Substituents on the indole ring (e.g., electron-withdrawing groups) enhance stability but may reduce solubility in polar solvents. The Fmoc group’s hydrophobicity requires DMF or THF for dissolution. Reactivity in coupling reactions (e.g., with HATU/DIPEA) is sensitive to steric hindrance near the carboxylic acid moiety .

Advanced Research Questions

Q. How can researchers address challenges in maintaining stereochemical integrity during the synthesis of Fmoc-protected chiral derivatives, particularly when scaling reactions?

Chiral HPLC or SFC (supercritical fluid chromatography) is used to monitor enantiomeric excess. Asymmetric synthesis conditions (e.g., chiral auxiliaries or catalysts) are optimized using Design of Experiments (DoE) to minimize racemization. Scaling requires precise temperature control and inert atmospheres to prevent side reactions .

Q. What strategies are effective in resolving discrepancies between theoretical and observed molecular weights or spectral data for complex Fmoc derivatives?

Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For spectral mismatches (e.g., unexpected NMR peaks), compare with simulated spectra from computational tools like ACD/Labs or MestReNova. Contradictions may arise from tautomerism or residual solvents, requiring iterative purification and analysis .

Q. How can contradictory results in enzyme inhibition studies involving Fmoc derivatives be systematically analyzed to identify experimental variables?

Apply factorial design to test variables like buffer pH, ionic strength, and incubation time. Use statistical tools (ANOVA, PCA) to isolate confounding factors. Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence assays for activity) .

Q. What engineering controls and process simulations are critical for safely scaling up reactions involving hazardous intermediates in Fmoc chemistry?

Implement continuous flow reactors to minimize exposure to toxic intermediates. Computational fluid dynamics (CFD) models predict heat/mass transfer limitations. Hazard and operability (HAZOP) studies identify risks, such as exothermic runaway reactions, and guide mitigation strategies .

Q. What computational approaches (e.g., DFT, molecular dynamics) are utilized to predict reaction pathways or binding affinities of Fmoc-indole derivatives?

Density Functional Theory (DFT) calculates transition states and activation energies for key reactions (e.g., Fmoc deprotection). Molecular dynamics simulations (Amber, GROMACS) model protein-ligand interactions, guiding structure-activity relationship (SAR) studies. Machine learning models (e.g., Random Forest) predict solubility or toxicity profiles .

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